3-Tert-butyl-4-methoxybenzaldehyde
Overview
Description
3-Tert-butyl-4-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O2 . It is a benzaldehyde derivative characterized by a tert-butyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Air Oxidation: One method involves the selective oxidation of 3-tert-butyl-4-methoxytoluene using a cobalt(II)-bromide catalyst system in acetic acid solutions.
Direct Electrochemical Oxidation: This method involves the oxidation of 3-tert-butyl-4-methoxytoluene in methanol solutions containing various supporting electrolytes.
Indirect Electrochemical Oxidation: This method also involves the oxidation of 3-tert-butyl-4-methoxytoluene but uses an indirect approach to achieve the desired product.
Industrial Production Methods: Industrial production methods for 3-tert-butyl-4-methoxybenzaldehyde typically involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Tert-butyl-4-methoxybenzaldehyde can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Catalysts like cobalt(II)-bromide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzaldehydes.
Scientific Research Applications
Chemistry: 3-Tert-butyl-4-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It is used in the development of compounds with potential biological activity, including anti-inflammatory and antimicrobial agents .
Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents .
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-methoxybenzaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative or application .
Comparison with Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure but lacks the methoxy group, making it less versatile in certain synthetic applications.
3-Hydroxy-4-methoxybenzaldehyde: Contains a hydroxyl group instead of a tert-butyl group, leading to different reactivity and applications.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains two tert-butyl groups and a hydroxyl group, used in different contexts such as OLED materials.
Uniqueness: 3-Tert-butyl-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and fine chemicals .
Properties
IUPAC Name |
3-tert-butyl-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDRYKVXOFJZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396253 | |
Record name | 3-tert-butyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107430-92-2 | |
Record name | 3-tert-butyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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